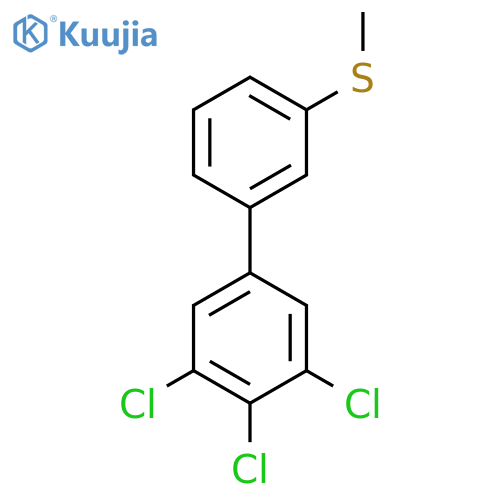

Cas no 75479-92-4 (3'-Methylsulfanyl-3,4,5-trichlorobiphenyl)

75479-92-4 structure

商品名:3'-Methylsulfanyl-3,4,5-trichlorobiphenyl

CAS番号:75479-92-4

MF:C13H9Cl3S

メガワット:303.634559392929

CID:4993452

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

-

- 3'-Methylsulfanyl-3,4,5-trichlorobiphenyl

-

- インチ: 1S/C13H9Cl3S/c1-17-10-4-2-3-8(5-10)9-6-11(14)13(16)12(15)7-9/h2-7H,1H3

- InChIKey: XBWPMOBWKSNBSO-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=C(C=C(C=1)C1C=CC=C(C=1)SC)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 237

- 疎水性パラメータ計算基準値(XlogP): 5.9

- トポロジー分子極性表面積: 25.3

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011008230-1g |

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |

75479-92-4 | 97% | 1g |

$1490.00 | 2023-09-01 | |

| Alichem | A011008230-500mg |

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |

75479-92-4 | 97% | 500mg |

$823.15 | 2023-09-01 | |

| Alichem | A011008230-250mg |

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl |

75479-92-4 | 97% | 250mg |

$480.00 | 2023-09-01 |

3'-Methylsulfanyl-3,4,5-trichlorobiphenyl 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

75479-92-4 (3'-Methylsulfanyl-3,4,5-trichlorobiphenyl) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬